O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
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Overview
Description
(1beta–>4)-Pentaglucosamine Peracetate is a complex carbohydrate derivative that features a glycosidic bond between glucose units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1beta–>4)-Pentaglucosamine Peracetate typically involves the protection of glucose units followed by the formation of glycosidic bonds. One common method includes the use of acetic anhydride in acetic acid to form the peracetate, followed by the addition of hydrogen bromide to brominate the compound. Subsequent addition of an alcohol and lithium carbonate replaces the bromine, and deprotection of the acetylated hydroxyl groups yields the final product .
Industrial Production Methods
Industrial production of (1beta–>4)-Pentaglucosamine Peracetate may involve large-scale synthesis using similar chemical routes but optimized for efficiency and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(1beta–>4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can involve nucleophilic substitution where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of (1beta–>4)-Pentaglucosamine Peracetate, such as oxidized, reduced, or substituted forms, which can be further utilized in different applications.
Scientific Research Applications
(1beta–>4)-Pentaglucosamine Peracetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell wall structure and function in various organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (1beta–>4)-Pentaglucosamine Peracetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biological effects. The pathways involved include glycosidic bond formation and hydrolysis, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Beta-Glucans: These are polysaccharides with similar glycosidic linkages but differ in their biological activity and applications.
Chitosan: A derivative of chitin with similar structural properties but different functional applications.
Cellulose Derivatives: Compounds like cellulose acetate share similar preparation methods but have distinct uses in industry and research.
Uniqueness
(1beta–>4)-Pentaglucosamine Peracetate is unique due to its specific glycosidic linkage and acetylation pattern, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C64H91N5O38 |
---|---|
Molecular Weight |
1538.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C64H91N5O38/c1-23(70)65-45-56(94-35(13)82)51(41(19-88-29(7)76)99-60(45)98-39(17)86)104-62-47(67-25(3)72)58(96-37(15)84)53(43(101-62)21-90-31(9)78)106-64-49(69-27(5)74)59(97-38(16)85)54(44(103-64)22-91-32(10)79)107-63-48(68-26(4)73)57(95-36(14)83)52(42(102-63)20-89-30(8)77)105-61-46(66-24(2)71)55(93-34(12)81)50(92-33(11)80)40(100-61)18-87-28(6)75/h40-64H,18-22H2,1-17H3,(H,65,70)(H,66,71)(H,67,72)(H,68,73)(H,69,74)/t40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50-,51-,52+,53+,54-,55-,56-,57+,58+,59-,60-,61+,62-,63-,64+/m1/s1 |
InChI Key |
VIDMPHZNXIQDAH-PYVODUEVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
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